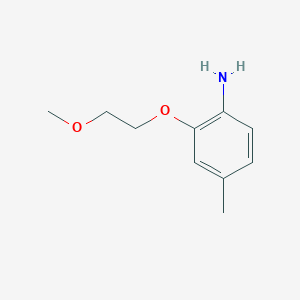

2-(2-Methoxyethoxy)-4-methylaniline

Description

2-(2-Methoxyethoxy)-4-methylaniline is a substituted aromatic amine with the chemical formula C10H15NO2. Its structure is characterized by a 4-methylaniline core, where a 2-methoxyethoxy group is attached at the second position of the benzene (B151609) ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its constituent parts—the substituted aniline (B41778) scaffold and the polyether chain—are subjects of significant scientific inquiry. Understanding these components provides a framework for appreciating the potential applications and research directions for this compound.

| Property | Value |

| CAS Number | 946716-14-9 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

The amino group can be readily functionalized, and the aromatic ring can undergo a variety of substitution reactions, making anilines key precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. sigmaaldrich.comwikipedia.org For instance, they are integral to the creation of many kinase inhibitors used in oncology and are found in numerous cardiovascular and respiratory medications. sigmaaldrich.com The regioselective functionalization of the aniline ring is a significant area of research, with methods like transition metal-catalyzed C-H functionalization enabling the precise introduction of new chemical groups. sigmaaldrich.com

Polyether chains, such as the 2-methoxyethoxy group present in the title compound, are known to significantly influence the properties of a molecule. These chains, composed of repeating ether linkages, can impact solubility, hydrophilicity, and conformational flexibility. The inclusion of a polyether substituent can enhance a molecule's solubility in aqueous or polar organic solvents, a desirable trait in many pharmaceutical and industrial applications.

Furthermore, the flexible nature of polyether chains allows them to adopt various conformations, which can be crucial for binding to biological targets or for the self-assembly of materials. The oxygen atoms within the ether chain can act as hydrogen bond acceptors, further influencing intermolecular interactions. In the context of materials science, polyether segments are incorporated into polymers like polyurethanes to impart elasticity. wikipedia.org

The combination of an aryl amine with an alkoxyethyl substituent, as seen in this compound, represents a strategic design in molecular synthesis. Research in this area often focuses on leveraging the properties of both the aniline core and the ether side chain.

In materials science, aryl amines with ether substituents can be used as monomers or additives in the creation of functional polymers. The aniline portion can be polymerized or used in cross-linking reactions, while the ether chain can influence the polymer's mechanical and thermal properties. The investigation of such molecules contributes to the development of new materials with tailored characteristics for a range of applications, from advanced coatings to separation membranes.

| Compound | Molecular Formula | Use/Significance |

| Aniline | C6H7N | Precursor to many industrial chemicals. wikipedia.org |

| 4-Methylaniline (p-Toluidine) | C7H9N | Intermediate in the synthesis of dyes and pharmaceuticals. |

| 2-Methoxyaniline (o-Anisidine) | C7H9NO | Used in the synthesis of dyes and as a corrosion inhibitor. |

| 2-Bromo-4-methylaniline (B145976) | C7H8BrN | Participates in palladium-catalyzed amination reactions. |

| 2-Chloro-4-methylaniline | C7H8ClN | A building block in chemical synthesis. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-3-4-9(11)10(7-8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETIURDNYJSEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946716-14-9 | |

| Record name | 2-(2-methoxyethoxy)-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Methoxyethoxy 4 Methylaniline

Regioselective Functionalization Approaches to Aniline (B41778) Core Generation

The strategic introduction of substituents onto the aniline core is a critical aspect of synthesizing 2-(2-methoxyethoxy)-4-methylaniline. Directed ortho-metalation and halogen-dance reactions represent powerful tools for achieving the desired regiochemistry.

Directed Ortho-Metalation Strategies for Precursor Synthesis

Directed ortho-metalation (DoM) is a potent strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org This generates a highly reactive aryllithium intermediate that can be quenched with various electrophiles. wikipedia.orgorganic-chemistry.org

For the synthesis of a precursor to this compound, a suitable starting material would be a 4-methylaniline derivative bearing a potent DMG. The amino group itself, or a protected form such as an amide or carbamate, can act as a DMG. wikipedia.orgorganic-chemistry.org For instance, N-pivaloyl-4-methylaniline could be subjected to ortho-lithiation using a strong base like n-butyllithium or sec-butyllithium. The pivaloyl group is a strong DMG, directing the lithiation to the C-2 position. The resulting ortho-lithiated species can then be reacted with an appropriate electrophile to introduce the oxygen functionality required for the subsequent etherification step.

The choice of the organolithium reagent and reaction conditions is crucial for the success of DoM. The aggregation state of the alkyllithium and the nature of the solvent can significantly influence the regioselectivity and yield of the reaction. wikipedia.org

Table 1: Common Directing Metalation Groups (DMGs) in Order of Directing Ability

| Directing Group | Strength |

| -CONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OCONR₂ | Strong |

| -OMe | Moderate |

| -NR₂ | Moderate |

| -F | Moderate |

This table is a generalized representation and the actual directing ability can be influenced by other substituents and reaction conditions.

Halogen-Dance and Related Rearrangement Reactions

The halogen-dance reaction is another sophisticated method for achieving regiochemical control in the synthesis of substituted aromatics. wikipedia.orgrsc.org This reaction involves the base-catalyzed migration of a halogen atom on an aromatic ring. wikipedia.orgclockss.org The process is driven by thermodynamics, leading to the most stable organometallic intermediate. wikipedia.org

In the context of synthesizing a precursor for this compound, one could envision a scenario starting with a dihalogenated p-toluidine (B81030) derivative. For instance, treatment of 2-bromo-4-methylaniline (B145976) with a strong base like lithium diisopropylamide (LDA) could induce a halogen dance, potentially leading to the formation of a lithiated species at a different position. wikipedia.orgclockss.org Subsequent trapping with an electrophile would allow for functionalization at a site that might be difficult to access through direct methods.

The outcome of a halogen-dance reaction is highly dependent on several factors, including the nature of the base, the solvent, the temperature, and the specific halogen atom. wikipedia.org Lower temperatures often favor the halogen dance by ensuring the coexistence of both metalated and unmetalated species. wikipedia.org

Ethereal Linkage Construction via Modified Williamson Ether Synthesis Protocols

The formation of the ether bond is a key step in the synthesis of this compound. The Williamson ether synthesis is a classic and versatile method for this transformation. masterorganicchemistry.comwikipedia.orgkhanacademy.org

Optimization of Alkoxylation Conditions for 2-(2-Methoxyethoxy) Moiety Introduction

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org In the synthesis of this compound, this would typically involve the reaction of a 2-hydroxy-4-methylaniline derivative (or its corresponding phenoxide) with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide).

Optimization of the reaction conditions is critical for maximizing the yield and purity of the desired ether. researchgate.net Key parameters to consider include the choice of base, solvent, and temperature. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. masterorganicchemistry.comorgchemres.org The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. masterorganicchemistry.com

Microwave irradiation has emerged as a technique to accelerate the Williamson ether synthesis, often leading to shorter reaction times and improved yields. orgchemres.org

Table 2: Factors Affecting Williamson Ether Synthesis

| Factor | Influence on Reaction |

| Base | A strong base is required to generate the alkoxide. |

| Solvent | Polar aprotic solvents generally enhance the reaction rate. |

| Leaving Group | The reactivity of the alkyl halide follows the trend I > Br > Cl. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. |

| Steric Hindrance | The reaction is most efficient with primary alkyl halides. |

Stereochemical Considerations in Ether Formation

The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. wikipedia.org This results in an inversion of stereochemistry at that carbon center. However, in the synthesis of this compound, the ether linkage is formed at a primary carbon of the 2-methoxyethoxy group, which is achiral. Therefore, stereochemical considerations at this position are not a factor.

Reductive Pathways for Aromatic Amine Formation

The final step in the synthesis of this compound typically involves the reduction of a nitro group to an amine. This transformation is a fundamental process in organic chemistry with numerous available methods. nih.govwikipedia.org

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For the reduction of a nitroaromatic precursor to this compound, a variety of methods can be employed. Catalytic hydrogenation is a widely used and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orgorganic-chemistry.orgchemicalbook.com This method is generally clean and provides high yields. chemicalbook.com

Alternatively, metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective. wikipedia.org These methods are often cost-effective and tolerant of various functional groups. Other reducing agents like sodium hydrosulfite or samarium(0) can also be utilized for the chemoselective reduction of aromatic nitro groups. organic-chemistry.org

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov Under most reductive conditions, these intermediates are rapidly converted to the final amine. nih.gov

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions |

| H₂, Pd/C | Methanol, room temperature, 1 atm |

| Fe, HCl/AcOH | Reflux |

| SnCl₂·2H₂O | Ethanol (B145695), reflux |

| Na₂S₂O₄ | Aqueous solution |

Catalytic Hydrogenation of Nitroaromatic Precursors

A primary and well-established route to this compound involves the reduction of its corresponding nitroaromatic precursor, 1-(2-methoxyethoxy)-2-methyl-4-nitrobenzene. Catalytic hydrogenation stands out as a clean and efficient method for this transformation.

The synthesis of the nitroaromatic precursor can be achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 2-methyl-4-nitrophenol (B1582141) with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophile then reacts with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) in an SN2 reaction to yield 1-(2-methoxyethoxy)-2-methyl-4-nitrobenzene. masterorganicchemistry.comyoutube.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile generally favoring the SN2 pathway. researchgate.net

Once the nitroaromatic precursor is obtained, its reduction to the target aniline is typically carried out using heterogeneous catalysts under a hydrogen atmosphere. A variety of catalysts are effective for the reduction of nitroarenes, with palladium on carbon (Pd/C) and platinum on carbon (Pt/C) being among the most common and efficient. acs.org Raney nickel is another viable option, particularly when chemoselectivity is a concern in the presence of other reducible functional groups. acs.org

The reaction conditions for the catalytic hydrogenation are critical for achieving high yields and purity. The choice of solvent, hydrogen pressure, temperature, and catalyst loading all play significant roles. Solvents such as ethanol, methanol, or ethyl acetate (B1210297) are commonly employed. The reaction is typically run at pressures ranging from atmospheric to several bars and at temperatures from ambient to moderately elevated.

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Nitroaromatic Precursors

| Catalyst | Substrate | Pressure (H₂) | Temperature | Solvent | Yield |

| Pd/C | Aromatic Nitro Compound | 1-5 bar | 25-80 °C | Ethanol | >95% |

| Pt/C | Aromatic Nitro Compound | 1-5 bar | 25-80 °C | Methanol | >95% |

| Raney Ni | Aromatic Nitro Compound | 10-50 bar | 50-100 °C | Ethanol | >90% |

This table presents typical conditions and should be optimized for the specific substrate.

For the reduction of 1-(2-methoxyethoxy)-2-methyl-4-nitrobenzene, the ether linkage is generally stable under standard catalytic hydrogenation conditions. However, careful optimization is necessary to avoid any potential side reactions.

Chemoselective Reduction of Nitriles or Azides

While the reduction of a nitro group is the most direct route, alternative synthetic strategies involving the chemoselective reduction of nitriles or azides can also be envisioned for the synthesis of this compound. These methods would require the synthesis of the corresponding benzonitrile (B105546) or aryl azide (B81097) precursors.

The synthesis of 2-(2-methoxyethoxy)-4-methylbenzonitrile (B7871324) could potentially be achieved from 2-hydroxy-4-methylbenzonitrile (B101994) via a Williamson ether synthesis, similar to the nitro precursor. The subsequent reduction of the nitrile to the primary amine can be accomplished using various reducing agents. Catalytic hydrogenation with catalysts like Raney nickel or rhodium-based systems is a common method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed, although care must be taken due to its high reactivity.

The synthesis of 2-(2-methoxyethoxy)-4-methylazidobenzene would likely proceed from the corresponding aniline via diazotization followed by treatment with sodium azide. The reduction of the azide to the amine is a highly efficient and clean reaction, often proceeding with high yield under mild conditions. Staudinger reduction using triphenylphosphine (B44618) followed by hydrolysis, or catalytic hydrogenation over Pd/C are standard methods for this transformation.

The primary advantage of these routes lies in the potential for milder reaction conditions and higher chemoselectivity in complex molecules. However, the synthesis of the nitrile or azide precursors may involve additional steps compared to the nitroaromatic route.

Novel Cascade and Multicomponent Reactions Towards its Framework

The development of cascade and multicomponent reactions (MCRs) represents a significant advancement in synthetic chemistry, offering atom and step economy by combining multiple transformations in a single pot without the isolation of intermediates. nih.govionike.com While specific cascade or multicomponent reactions for the direct synthesis of this compound are not yet widely reported, general strategies for the synthesis of polysubstituted anilines could be adapted.

Recent research has explored one-pot methods for aniline synthesis starting from non-aromatic precursors. For instance, a one-pot cascade reaction to synthesize anilines from an amine and a cyclohexanone (B45756) has been developed, proceeding through a coupling reaction followed by photocatalyzed dehydrogenation. nih.gov Adapting such a strategy to generate the specific substitution pattern of this compound would require a suitably substituted cyclohexanone precursor, which presents its own synthetic challenges.

Three-component reactions involving aldehydes, anilines, and cyclic ethers have also been reported for the synthesis of substituted amines, promoted by a TiO₂–(NH₄)₂S₂O₈ system under UV light. The application of such a reaction to construct the target molecule would necessitate a creative choice of starting materials to achieve the desired substitution pattern.

While these novel approaches are still under development for this specific target, they hold significant promise for future, more efficient syntheses of complex anilines like this compound.

Investigating the Reactivity and Mechanistic Pathways of 2 2 Methoxyethoxy 4 Methylaniline

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is the primary site for a variety of nucleophilic reactions. The electron-donating nature of the amino group, along with the activating effects of the ortho/para-directing methyl and methoxyethoxy groups, enhances the nucleophilicity of the aromatic ring and the nitrogen atom.

Acylation and Alkylation Reactions: Scope and Limitations

The primary amine functionality of 2-(2-methoxyethoxy)-4-methylaniline readily undergoes acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of the corresponding amides. For instance, treatment with acetyl chloride in the presence of a base would yield N-(2-(2-methoxyethoxy)-4-methylphenyl)acetamide. The reaction is typically rapid and high-yielding due to the high nucleophilicity of the aniline nitrogen. The general reaction is as follows:

R-COCl + H₂N-Ar → R-CONH-Ar + HCl (where Ar = 2-(2-methoxyethoxy)-4-methylphenyl)

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation can be a challenge, as the primary amine can be converted to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. The reaction of 2-bromo-4-methylaniline (B145976) with other compounds suggests that similar aniline derivatives can participate in various coupling reactions. sigmaaldrich.com The presence of the bulky methoxyethoxy group at the ortho position may provide some steric hindrance, potentially favoring mono-alkylation under carefully controlled conditions.

| Reaction Type | Reagent | Product | Notes |

| Acylation | Acetyl chloride | N-(2-(2-methoxyethoxy)-4-methylphenyl)acetamide | Generally high yield. |

| Alkylation | Methyl iodide | Mixture of mono-, di-, and tri-alkylated products | Over-alkylation is a common issue. |

Formation of Imines and Schiff Bases

This compound can react with aldehydes and ketones in the presence of an acid catalyst to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The general mechanism proceeds through a carbinolamine intermediate. libretexts.org

The reaction is reversible and the rate is pH-dependent, with optimal rates typically observed around a pH of 5. lumenlearning.com The use of dehydrating agents or the azeotropic removal of water can drive the equilibrium towards the formation of the imine product. For example, the reaction with benzaldehyde (B42025) would yield (E)-N-benzylidene-2-(2-methoxyethoxy)-4-methylaniline. The synthesis of various Schiff bases from substituted anilines and aldehydes has been reported, indicating the general applicability of this reaction. idosr.orgajol.info Modern methods utilizing reagents like tris(2,2,2-trifluoroethyl)borate can also facilitate imine formation under mild conditions. organic-chemistry.org

Coupling Reactions with Electrophiles (e.g., Diazotization, Suzuki-Miyaura Precursors)

Diazotization: The primary aromatic amine group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures. scirp.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, including:

Azo coupling: Reaction with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds.

Sandmeyer reaction: Replacement of the diazonium group with a variety of nucleophiles (e.g., -Cl, -Br, -CN) using copper(I) salts as catalysts.

Schiemann reaction: Conversion to an aryl fluoride (B91410) using fluoroboric acid.

Suzuki-Miyaura Precursors: While the aniline itself is not directly used in Suzuki-Miyaura coupling, it can be readily converted into a suitable precursor. For example, the diazonium salt can be transformed into an aryl halide (e.g., an aryl bromide or iodide) via the Sandmeyer reaction. This aryl halide can then participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. nih.govrsc.org The presence of the ortho-methoxyethoxy group could influence the atropisomerism of the resulting biaryl products. nih.gov

Transformations Involving the Methoxyethoxy Substituent

The methoxyethoxy group, while generally stable, can participate in specific chemical transformations.

Metal Chelation and Coordination Behavior influenced by Ether Oxygen

The ether oxygen atoms in the methoxyethoxy substituent can act as Lewis bases and participate in the chelation of metal ions. nih.gov This ability to coordinate with metals, potentially in conjunction with the aniline nitrogen, makes this compound a potential bidentate or tridentate ligand in coordination chemistry. researchgate.netresearchgate.net The formation of stable chelate rings can enhance the stability of metal complexes. researchgate.net The flexible nature of the methoxyethoxy chain allows it to adopt a conformation that facilitates the coordination of a metal ion. This property is analogous to the behavior of crown ethers and other polydentate ligands. The chelation can influence the electronic properties and reactivity of both the organic molecule and the coordinated metal. nih.gov

Cleavage and Derivatization of the Ether Linkage

The ether linkage in the methoxyethoxy group is generally robust but can be cleaved under harsh conditions, typically by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers with strong acids typically proceeds via an SN2 mechanism, where the halide ion attacks the less sterically hindered alkyl carbon. libretexts.org In the case of this compound, this would likely lead to the formation of 2-hydroxy-4-methylaniline (a phenol) and 1-bromo-2-methoxyethane. libretexts.org

Electrophilic Aromatic Substitution on the Methylaniline Core

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of three electron-donating groups: a primary amino group (-NH₂), a methoxyethoxy group (-OCH₂CH₂OCH₃), and a methyl group (-CH₃). These substituents increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive than benzene itself in electrophilic aromatic substitution reactions. libretexts.org

Regioselectivity and Electronic Influence of Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the three substituents. All three groups are classified as ortho, para-directors. libretexts.orgresearchgate.net

Amino Group (-NH₂): This is a powerful activating group with a strong +R (resonance) effect, significantly increasing electron density at the positions ortho and para to it. In this molecule, the position para to the amine (position 5) and one ortho position (position 3) are available for substitution.

Methoxyethoxy Group (-OCH₂CH₂OCH₃): This alkoxy group is also a strong activating group due to the +R effect of the oxygen atom, which donates lone-pair electron density to the ring. It directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.

Methyl Group (-CH₃): This is a weakly activating group that directs substitution to its ortho (positions 3 and 5) and para (position 1, which is already substituted) positions through an inductive effect and hyperconjugation. researchgate.net

The positions for electrophilic attack are therefore primarily at C3 and C5, as these are activated by all three substituents. The powerful and synergistic directing effects of the amino and methoxyethoxy groups make the ring highly reactive. However, this high reactivity can be problematic, often leading to polysubstitution or oxidation, especially under strong acidic conditions used for reactions like nitration and sulfonation. researchgate.net

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br⁺ | 3-Bromo-2-(2-methoxyethoxy)-4-methylaniline and/or 5-Bromo-2-(2-methoxyethoxy)-4-methylaniline | The -NH₂ and -OCH₂CH₂OCH₃ groups are strong ortho, para-directors, strongly activating positions 3 and 5. Steric hindrance from the methoxyethoxy group might slightly favor substitution at position 5. |

| Nitration | NO₂⁺ | Oxidation and/or meta-substituted products | Direct nitration with strong acids (HNO₃/H₂SO₄) protonates the highly basic amino group to form -NH₃⁺, a meta-directing deactivator, leading to undesired products and ring oxidation. researchgate.net |

| Sulfonation | SO₃ | 2-(2-Methoxyethoxy)-4-methylanilinium-3-sulfonate and/or 5-sulfonate | Similar to nitration, reaction in strong acid leads to the formation of the anilinium ion. Sulfonation of related 2-methoxyaniline derivatives shows a preference for the position para to the activating group. |

Impact of Amine Protection Strategies on Reactivity

To circumvent the issues of over-reactivity, oxidation, and poor regioselectivity associated with a free amino group, a common strategy is to protect it by converting it into a less reactive functional group, most commonly an amide via acetylation. researchgate.netresearchgate.net The resulting N-acetyl group (-NHCOCH₃) is still an ortho, para-director, but its activating ability is significantly attenuated. This is because the lone pair on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making it less available to the aromatic ring. researchgate.net

The reduced activating strength of the N-acetyl group prevents polysubstitution and protects the ring from oxidative degradation under harsh reaction conditions. Furthermore, the steric bulk of the acetyl group often hinders substitution at the adjacent ortho position (C3), making the para position (C5) the overwhelmingly favored site for electrophilic attack.

This strategy allows for controlled and regioselective substitution. For example, the nitration of N-acetyl-4-methylaniline (p-toluidine) derivatives demonstrates high yields for the mono-nitro product at the position ortho to the amine and meta to the methyl group. nsf.gov A similar outcome would be expected for the N-acetylated form of this compound.

| Substrate | Protecting Group | Major Product | Yield |

|---|---|---|---|

| 4-Methylaniline | None (Protonated in situ) | Mixture, significant oxidation | Low |

| N-Acetyl-4-methylaniline | Acetyl (-COCH₃) | N-Acetyl-4-methyl-2-nitroaniline | 97% |

| N-Succinimidyl-4-methylaniline | Succinimidyl | 4-Methyl-3-nitroaniline | 94% |

This table illustrates the powerful effect of amine protection on controlling the regioselectivity of nitration on a similar substituted aniline. The acetyl group directs substitution primarily to its ortho position, while the bulkier succinimidyl group allows the methyl group's directing effect to dominate.

After the desired electrophilic substitution is achieved, the protecting acetyl group can be readily removed by acid or base-catalyzed hydrolysis to regenerate the primary amine, completing a sequence of protect-substitute-deprotect. scispace.com This approach is crucial for the synthesis of specific isomers of functionalized anilines that are otherwise inaccessible. For instance, Friedel-Crafts acylation, which is incompatible with free anilines due to the reaction of the amino group with the Lewis acid catalyst, becomes feasible on the N-acetylated derivative, typically yielding the para-acylated product in high yield. google.comnih.gov

Catalytic Applications and Transformations Involving 2 2 Methoxyethoxy 4 Methylaniline

Role as a Substrate in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. Aniline (B41778) derivatives are often key substrates in these transformations. However, no specific examples or studies detailing the use of 2-(2-Methoxyethoxy)-4-methylaniline in such reactions have been reported.

C-N Bond Formation Reactions

C-N bond formation reactions, such as the Buchwald-Hartwig amination, are fundamental in synthesizing complex amines and nitrogen-containing heterocycles. These reactions typically involve the coupling of an amine with an aryl halide or triflate. While aniline itself and many of its derivatives are common coupling partners, there is no published data on the participation of this compound as the amine component in these reactions.

Participation in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis. Aniline derivatives can sometimes act as organocatalysts or be substrates in organocatalytic transformations. A search of the relevant literature yielded no studies or reports on the involvement of this compound in any organocatalytic systems.

Kinetic and Mechanistic Studies of Catalyzed Reactions with this compound

Given the absence of reported catalytic reactions involving this compound, it follows that there are no kinetic or mechanistic studies available for this specific compound. Such investigations are contingent on the existence of an established reaction to study. A computational study on the reaction of the related compound, 4-methylaniline, with hydroxyl radicals has been conducted, but this does not provide information on the catalytic behavior of this compound. mdpi.com

Influence of Solvent Polarity and Steric Effects on Reaction Rates

The polarity of the solvent can significantly influence the rates and outcomes of catalytic reactions by affecting the solubility of reactants and stabilizing intermediates or transition states. rsc.orgresearchwithnj.com Similarly, the steric hindrance of substituents on a substrate can dramatically impact reaction kinetics. While these are fundamental principles in chemical kinetics, no experimental data exists to quantify the influence of solvent polarity or the steric effects of the methoxyethoxy and methyl groups on the reaction rates of this compound in a catalytic context. A kinetic study on other substituted anilines has been reported, but it does not include the title compound. researchgate.net

Elucidation of Rate-Determining Steps and Intermediates

The determination of rate-determining steps and the identification of reaction intermediates are crucial for understanding and optimizing a reaction mechanism. libretexts.orgnih.gov Without any documented catalytic reactions for this compound, there has been no opportunity to perform the necessary experimental and computational studies to elucidate these mechanistic details.

2 2 Methoxyethoxy 4 Methylaniline As a Versatile Building Block in Complex Molecular Architectures

Precursors for Advanced Polymer and Materials Science

The specific combination of a reactive amine and a polyether side chain in 2-(2-Methoxyethoxy)-4-methylaniline makes it a prime candidate for the synthesis of advanced polymers. This is particularly evident in the field of polyphosphazenes, where the aniline (B41778) derivative can be used to introduce desirable properties such as increased solubility, thermal stability, and ion-conducting capabilities.

Polyphosphazenes are a class of polymers with an inorganic phosphorus-nitrogen backbone, which can be modified by attaching various organic side groups to the phosphorus atoms. rsc.orgnih.gov The properties of the final polymer are dictated by the nature of these side groups. The use of aniline derivatives with ether side chains, such as this compound, is a key strategy for creating functional polyphosphazenes.

The synthesis typically begins with the ring-opening polymerization of hexachlorocyclotriphosphazene to form poly(dichlorophosphazene) (B1141720), a highly reactive intermediate. rsc.orgumich.edu The chlorine atoms on this polymer are then substituted by nucleophiles like the sodium salt of this compound (formed by deprotonating the corresponding phenol (B47542) precursor) or by the direct reaction with the amine group under appropriate conditions. Research has demonstrated the synthesis of polyphosphazenes bearing 2-(2-methoxyethoxy)ethoxy and phenoxy side groups. kpi.ua These mixed-substituent polymers are often targeted to achieve a balance of properties. For instance, polymers have been synthesized by reacting poly(dichlorophosphazene) with sodium 2-(2-methoxyethoxy)ethoxide, followed by other nucleophiles like sodium trifluoroethoxide or various amines. acs.org

A key application of incorporating ether side chains is in the development of solid polymer electrolytes for lithium-ion batteries. researchgate.net The ether linkages are adept at solvating lithium ions, facilitating ion transport. Research into poly[bis(2-(2-methoxyethoxy)ethoxy)phosphazene] (MEEP) has shown that while it has good ion-conducting properties, modifications are often sought to improve mechanical stability and interfacial properties. researchgate.net The incorporation of different side groups alongside the methoxyethoxy units is a common strategy to optimize performance.

Table 1: Examples of Polyphosphazene Derivatives with Ether Side Chains

| Precursor/Side Group | Polymer Type | Key Features/Applications | Reference |

|---|---|---|---|

| 2-(2-Methoxyethoxy)ethanol | Mixed-substituent polyphosphazene | Used to create random and block copolymers with tailored properties. | kpi.ua |

| 2-(2-Methoxyethoxy)ethoxy | MEEP and derivatives | Solid polymer electrolytes for lithium batteries due to ion conductivity. | researchgate.net |

| Glucosyl and (Methoxyethoxy)ethoxy | Glycofunctional polyphosphazene | Biocompatible materials. | acs.org |

Beyond polyphosphazenes, aniline derivatives are incorporated into various other polymer backbones, imparting specific functionalities. The polymerization of aniline and its derivatives can lead to conductive polymers and other functional materials. nih.gov For example, various substituted anilines have been polymerized with sulfur monochloride in a step-growth process to yield poly[N,N-(phenylamino)disulfides]. nih.gov These polymers possess a unique conjugated backbone consisting of nitrogen and sulfur atoms, with the color and electronic properties of the material being tunable by the substituents on the aniline ring. nih.gov The presence of a this compound unit in such a polymer would be expected to enhance solubility in polar organic solvents and introduce flexible side chains, potentially influencing the polymer's morphology and processability.

Design and Synthesis of Heterocyclic Scaffolds

The reactive amine group of this compound makes it a valuable starting material for building a variety of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials.

Indole (B1671886) Derivatives: The indole scaffold is a privileged structure in medicinal chemistry. Numerous methods exist for its synthesis, many of which utilize anilines as key precursors. nih.govopenmedicinalchemistryjournal.com The Fischer indole synthesis, for instance, involves the reaction of an arylhydrazine with an aldehyde or ketone. Arylhydrazines are readily prepared from the corresponding anilines. Another powerful method is the palladium-catalyzed cyclization of 2-alkynylanilines. mdpi.com A close structural analog, 2-ethyl-4-methoxy aniline, has been identified as a promising raw material for the production of 5-methoxy indole, highlighting the utility of such substituted anilines in this field. researchgate.net Given these established routes, this compound is a suitable substrate for constructing indoles bearing its unique substitution pattern.

Quinazoline (B50416) Derivatives: Quinolines and their oxidized counterparts, quinazolinones, are another important class of heterocycles. nih.govijirset.com A common synthetic strategy involves the condensation and cyclization of anthranilic acid derivatives (2-aminobenzoic acids) or other ortho-substituted anilines. nih.gov For example, 2,3-disubstituted quinazolinones can be prepared from 2-methyl-4H-benzo[d] nih.govrsc.orgoxazin-4-one, which is itself synthesized from anthranilic acid. ijirset.com Anilines can be converted to the necessary precursors, such as 2-aminobenzonitriles or 2-aminoaryl ketones, which then undergo cyclization with various reagents to form the quinazoline ring system. ijirset.comresearchgate.net The synthesis of 4-anilinoquinazolines, a class of potent enzyme inhibitors, further underscores the importance of aniline building blocks in this area. ijcce.ac.ir

Pyrimidine (B1678525) Derivatives: The pyrimidine ring is a core component of nucleobases and numerous drugs. The synthesis of substituted pyrimidines often involves the condensation of a three-carbon unit with a reagent supplying two nitrogen atoms, like guanidine (B92328) or urea. ajol.info Alternatively, aromatic amines can be directly incorporated. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized using a close analog, 4-fluoro-2-methoxy-5-nitroaniline, as a key building block. nih.gov In this multi-step synthesis, the aniline derivative is coupled with a chloropyrimidine intermediate to construct the final heterocyclic system. nih.gov This demonstrates a clear pathway for incorporating this compound into complex, fused pyrimidine structures.

Triazine Derivatives: 1,2,4-Triazines are heterocyclic compounds with a wide range of biological activities. ijpsr.info Their synthesis can be achieved through various condensation and cyclization reactions. rsc.org One common approach involves the reaction of α-dicarbonyl compounds with amidrazones, which can be derived from nitriles, which in turn can be synthesized from anilines. Other routes involve the reaction of hydrazides or other hydrazine (B178648) derivatives, which are accessible from anilines. nih.govresearchgate.net The versatility of aniline chemistry provides multiple entries to the precursors needed for 1,2,4-triazine (B1199460) synthesis. nih.gov

Table 2: Heterocyclic Scaffolds from Aniline Precursors

| Heterocyclic Scaffold | General Synthetic Approach | Aniline Precursor/Analog Example | Reference |

|---|---|---|---|

| Indole | Fischer Synthesis, Pd-catalyzed cyclization | 2-Ethyl-4-methoxy aniline | researchgate.net |

| Quinazoline | Cyclization of 2-aminobenzonitriles/ketones | 1-(2-Amino-phenyl)-ethanone | ijirset.comresearchgate.net |

| Pyrido[2,3-d]pyrimidine | Coupling with a chloropyrimidine intermediate | 4-Fluoro-2-methoxy-5-nitroaniline | nih.gov |

Advanced Ligand Design and Coordination Chemistry

The aniline nitrogen and the ether oxygen atoms of this compound provide potential coordination sites for metal ions, making it a valuable component in the design of advanced ligands. Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are particularly important in coordination chemistry due to their synthetic accessibility and versatile coordination behavior. nih.gov

The reaction of this compound with a suitable aldehyde (e.g., salicylaldehyde (B1680747) or a heterocyclic aldehyde) would produce a multidentate ligand. The resulting Schiff base could coordinate to metal ions through the imine nitrogen and potentially the ether oxygen atoms, in addition to any coordinating groups on the aldehyde fragment. Research on similar structures, such as ligands derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde, shows the formation of stable complexes with transition metals like Cu(II) and Zn(II). nih.gov The flexibility of the methoxyethoxy chain could allow it to wrap around a metal center, influencing the coordination geometry and the resulting complex's properties, such as solubility and catalytic activity. The incorporation of aniline derivatives into phosphine-oxazoline structures has also led to the development of effective chiral ligands for asymmetric catalysis. openmedicinalchemistryjournal.com

Synthesis of Chelating Ligands with Aniline and Ether Functionalities

The structure of this compound, featuring a nucleophilic amino group (-NH₂) and a nearby ether oxygen atom, is highly conducive to the formation of bidentate chelating ligands. These ligands can coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered ring. The most common and versatile method for converting primary anilines into effective chelating ligands is through the synthesis of Schiff bases.

A Schiff base is formed via the condensation reaction between a primary amine and an aldehyde or ketone. For this compound, a typical reaction would involve its condensation with a carbonyl-containing molecule, such as salicylaldehyde or a substituted derivative. The reaction proceeds by nucleophilic attack of the aniline's amino group on the carbonyl carbon, followed by dehydration, often under reflux in a solvent like ethanol (B145695). mdpi.comresearchgate.netmdpi.com

The resulting Schiff base ligand, an N-substituted imine, positions the imine nitrogen and the ether oxygen in a spatially favorable arrangement for chelation. This N,O-bidentate coordination pocket is a well-established motif in coordination chemistry for stabilizing transition metal ions.

Illustrative Synthetic Scheme:

Reactants: this compound and Salicylaldehyde

Reaction: Condensation

Product: A Schiff base ligand with a {N, O, O} tridentate binding site (imine nitrogen, ether oxygen, and phenolic oxygen).

This synthetic strategy is highly adaptable; by varying the aldehyde or ketone reactant, a wide array of ligands with tailored electronic and steric properties can be generated from the parent aniline.

Investigation of Ligand-Metal Interactions and Complex Stability

Once synthesized, Schiff base ligands derived from this compound are expected to form stable complexes with a variety of transition metal ions, including but not limited to Copper(II), Nickel(II), Cobalt(II), and Zinc(II). mdpi.commdpi.com The chelation process involves the donation of electron pairs from the ligand's nitrogen and oxygen atoms to the d-orbitals of the metal ion, forming coordinate bonds.

The negative values for the change in the logarithm of the stability constant (Δ log K) in many ternary systems indicate that the formation of mixed ligand complexes is often less favored than the corresponding binary complexes. scispace.com The geometry of the resulting complexes, such as octahedral or square planar, can be investigated using spectroscopic methods (UV-Vis) and magnetic susceptibility measurements. mdpi.comresearchgate.net

Table 1: Representative Stability Constants (log K) for Analogous N,O-Bidentate Schiff Base Ligand-Metal Complexes

| Metal Ion | Illustrative log K₁ Value Range | Illustrative log K₂ Value Range |

| Co(II) | 7.0 - 8.5 | 6.0 - 7.5 |

| Ni(II) | 7.5 - 9.0 | 6.5 - 8.0 |

| Cu(II) | 9.0 - 11.0 | 8.0 - 9.5 |

| Zn(II) | 6.5 - 8.0 | 5.5 - 7.0 |

Note: This table presents typical data for structurally similar Schiff base complexes to illustrate expected trends. The exact values for ligands derived from this compound would require experimental determination.

Role in the Synthesis of Molecular Probes and Research Reagents

The inherent structural and electronic properties of this compound make it a valuable building block for creating specialized molecular probes and research reagents. Its ability to form stable metal complexes is particularly relevant for the design of chemosensors.

A common application is in the development of fluorescent probes for metal ion detection. The synthesis would typically involve coupling the aniline derivative to a known fluorophore. The chelating site (formed from the aniline and ether groups) acts as the ion receptor and signaling unit. In the absence of a target metal ion, the probe might exhibit a certain level of fluorescence. Upon binding of the metal ion, one of several photophysical processes can occur:

Photoinduced Electron Transfer (PET): The lone pair of electrons on the aniline nitrogen can quench the fluorescence of the attached fluorophore. Upon metal binding, this lone pair is engaged in coordination, PET is inhibited, and fluorescence is "turned on."

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield.

Theoretical and Computational Chemistry Studies of 2 2 Methoxyethoxy 4 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic behavior of 2-(2-Methoxyethoxy)-4-methylaniline. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability.

For this compound, the HOMO is primarily localized on the aniline (B41778) ring, specifically on the nitrogen atom of the amino group and the electron-rich aromatic system. This indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed more broadly across the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Calculated FMO Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.18 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 4.93 |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative electrostatic potential (typically colored in shades of red), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack.

In the MESP map of this compound, the most negative potential is concentrated around the oxygen atoms of the methoxyethoxy group and the nitrogen atom of the amino group, confirming these as primary sites for electrophilic interaction. The hydrogen atoms of the amino group exhibit a positive potential, making them susceptible to nucleophilic attack. The aromatic ring shows a gradient of potential, reflecting the influence of the activating amino and methoxyethoxy groups and the weakly activating methyl group.

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that provide detailed insights into the nature of chemical bonding in a molecule. They reveal the regions where electrons are localized, which corresponds to covalent bonds, lone pairs, and atomic cores.

For this compound, ELF and LOL analyses would clearly delineate the C-C and C-H bonds of the aromatic ring and the methyl group, the C-N bond of the aniline moiety, and the C-O bonds within the methoxyethoxy side chain. Furthermore, these analyses would distinctly show the localization of lone pair electrons on the nitrogen and oxygen atoms, which is consistent with the reactivity patterns suggested by FMO and MESP analyses.

Conformational Analysis and Intramolecular Interactions

The flexibility of the methoxyethoxy side chain in this compound allows for multiple possible conformations, which can influence its physical and chemical properties. Computational studies are essential for identifying the most stable conformers and understanding the intramolecular forces that govern their geometries.

The methoxyethoxy side chain, being relatively bulky and flexible, can influence the orientation of the substituents on the aromatic ring. The rotational freedom around the C-O and C-C bonds of this chain allows it to adopt various spatial arrangements. The most stable conformation is determined by a delicate balance of steric hindrance and attractive intramolecular interactions. Computational conformational searches typically reveal that the lowest energy conformers adopt a folded or extended arrangement of the methoxyethoxy chain relative to the plane of the aniline ring. The specific orientation can impact the accessibility of the reactive sites on the ring and the amino group.

No Publicly Available Research Found for

Following a comprehensive search of scholarly articles and scientific databases, no specific theoretical and computational chemistry studies were identified for the compound This compound . Consequently, the generation of an article detailing the computational modeling of its reaction pathways, transition states, and the prediction of selectivity, as per the requested outline, cannot be fulfilled at this time.

The investigation sought to uncover research focused on the elucidation of reaction mechanisms and energetics, as well as the prediction of selectivity in complex reactions involving this compound. However, the search yielded no dedicated papers, datasets, or computational models for this particular molecule.

While general methodologies for computational chemistry, such as Density Functional Theory (DFT) and other advanced modeling techniques, are widely used to study reaction mechanisms and predict outcomes for a vast array of chemical compounds, it appears that this compound has not been a specific subject of such published research.

Therefore, the creation of detailed research findings and data tables as requested in the prompt is not possible without fabricating information, which would violate the principles of scientific accuracy.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 2 Methoxyethoxy 4 Methylaniline

Sustainable Synthetic Routes and Green Chemistry Approaches

The chemical industry is increasingly shifting towards sustainable and environmentally friendly synthetic methods. For a molecule like 2-(2-Methoxyethoxy)-4-methylaniline, developing green synthetic routes is a key research focus. Traditional methods for synthesizing substituted anilines often involve harsh reagents and generate significant waste. Modern approaches aim to mitigate these issues.

One promising green chemistry approach for synthesizing substituted anilines involves the catalytic hydrogenation of corresponding nitroaromatics. Research into novel catalytic systems that are efficient, reusable, and operate under mild conditions is a vibrant area. For instance, the development of a one-pot synthesis from readily available precursors using environmentally benign solvents like water or ethanol (B145695) is a significant goal.

A novel method for generating substituted anilines from benzyl (B1604629) azides under acidic conditions has been reported as a green and efficient process. chemrxiv.org This approach is noted for being inexpensive, fast, and effective at room temperature. chemrxiv.org Another innovative and sustainable method involves the synthesis of substituted anilines from isatoic anhydride-8-amide, which is lauded for its efficiency at room temperature and scalability. organic-chemistry.org

Furthermore, the synthesis of diaryl ethers, a structural component of the target molecule, can be achieved through greener methods such as the catalyst-free coupling of phenols with electron-deficient aryl halides in DMSO with microwave assistance. organic-chemistry.org There is also a simple and direct method for synthesizing aryl ethers by reacting alcohols or phenols with aryl ammonium (B1175870) salts, which are prepared from anilines. nih.gov This reaction proceeds at room temperature with a commercially available base. nih.gov

Future research in the sustainable synthesis of this compound will likely focus on the development of biocatalytic methods and the use of continuous flow chemistry to improve efficiency and reduce waste.

Table 1: Comparison of Potential Green Synthesis Strategies for this compound

| Synthesis Strategy | Precursors | Key Advantages | Potential Challenges |

| Catalytic Hydrogenation | 1-Methoxy-2-(2-methoxyethoxy)-4-nitrobenzene | High atom economy, clean reaction | Catalyst cost and deactivation |

| From Benzyl Azides | Corresponding benzyl azide (B81097) | Mild conditions, fast reaction | Availability and safety of azide precursors |

| From Isatoic Anhydride (B1165640) | Isatoic anhydride derivative | Scalable, room temperature | Multi-step synthesis of the anhydride |

| Aryl Ether Synthesis | Aniline (B41778) derivative and 2-methoxyethanol | Mild conditions, broad scope | Requires pre-functionalized aniline |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a nucleophilic amine and a flexible ether chain in this compound opens the door to exploring novel reactivity patterns. The aniline moiety is a versatile functional group that can participate in a wide range of reactions, including diazotization, acylation, and various cross-coupling reactions. acs.org

The presence of the ortho-alkoxy group can influence the regioselectivity of these reactions through steric and electronic effects. Research is ongoing to understand and exploit these directing effects to achieve novel transformations. For example, the development of new catalytic systems for the selective C-H functionalization of the aromatic ring would allow for the introduction of new functional groups and the synthesis of complex derivatives.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org Investigating the reactivity of this compound in reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling could lead to the synthesis of novel compounds with interesting properties. acs.org The ether linkage may also participate in reactions under specific conditions, although it is generally considered to be relatively inert. wikipedia.org

Recent advancements have shown that photocatalysis can enable novel transformations of anilines, such as the synthesis of 2,3-diamines via C-N bond cleavage and C-C bond formation. rsc.org Applying such photocatalytic methods to this compound could lead to unprecedented molecular architectures.

Integration into Advanced Functional Materials beyond Current Scope

The structural characteristics of this compound make it a promising building block for the synthesis of advanced functional materials. The aniline unit is a well-known precursor for conducting polymers like polyaniline. The introduction of the methoxyethoxy side chain could enhance the solubility and processability of the resulting polymers, making them suitable for applications in flexible electronics and sensors. mdpi.com

Furthermore, the ability of anilines to form aramids—high-performance polymers with exceptional thermal stability and mechanical strength—is another exciting avenue. mdpi.com The incorporation of the flexible ether linkage into an aramid backbone could impart new properties, such as improved solubility and film-forming capabilities, without significantly compromising their desirable characteristics. mdpi.com

Another area of emerging interest is the use of aniline derivatives in the fabrication of functionalized hyper-cross-linked polymers (HCLPs). acs.org These materials possess high surface areas and can be tailored for specific applications, such as the adsorption of pollutants from water. acs.org this compound could be used to create HCLPs with specific affinities for certain molecules.

The development of novel copolymers based on bis(4-aminophenoxy) benzene (B151609) derivatives has demonstrated that ether linkages can enhance the solution processability of aramids. mdpi.com This suggests that polymers derived from this compound could be valuable in creating new materials for a variety of applications.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Key Feature from Monomer | Potential Application |

| Conducting Polymers | Enhanced solubility and processability | Flexible electronics, sensors |

| High-Performance Aramids | Improved solubility and film-forming | Advanced fibers, membranes |

| Hyper-Cross-Linked Polymers | Specific functionality for adsorption | Environmental remediation |

| Copolymers | Tunable properties | Specialty plastics, coatings |

Development of High-Throughput Screening Methodologies for Reactivity Profiling

To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of a large number of reaction conditions, catalysts, and substrates in parallel, significantly speeding up the research and development process.

For instance, microdroplet-based HTS coupled with mass spectrometry has been shown to be a powerful tool for optimizing the synthesis of quinoxaline (B1680401) derivatives. nih.govresearchgate.net A similar approach could be adapted to rapidly screen for optimal conditions for various transformations of this compound, such as cross-coupling reactions or polymerizations.

Fluorescence-based assays are another HTS technique that can be used to determine the enantiomeric excess of chiral compounds. rsc.org While this compound itself is not chiral, many of its potential derivatives could be. Developing HTS methods to analyze the stereoselectivity of reactions involving this compound would be highly valuable.

Recent advancements in HTS have also focused on accelerating the discovery of new catalysts and reaction conditions. chemrxiv.org Applying these methods to the reactivity profiling of this compound would enable a more comprehensive understanding of its chemical behavior and unlock its full potential in various fields of chemistry.

Q & A

Q. What are the standard protocols for synthesizing 2-(2-Methoxyethoxy)-4-methylaniline, and what safety precautions are critical during synthesis?

Answer: The synthesis typically involves nucleophilic substitution or Ullmann coupling to introduce the methoxyethoxy group onto a 4-methylaniline backbone. A common route is reacting 4-methylaniline with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . Safety Precautions:

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

Answer: Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol. Purity is validated using:

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Answer:

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the methoxyethoxy group on 4-methylaniline’s reactivity?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) and electrostatic potential maps. Results show:

- The methoxyethoxy group increases electron density on the aromatic ring, enhancing nucleophilic substitution at the para position.

- HOMO-LUMO gaps correlate with experimental reaction rates in electrophilic aromatic substitution .

Methodology: - Optimize geometry using Gaussian 15.

- Analyze Fukui indices to identify reactive sites .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer: Contradictions often arise from solvent effects or impurities. A systematic approach includes:

Repetition under Controlled Conditions : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid solvent shifts .

Cross-Validation : Compare IR (C-O-C stretch at 1100–1250 cm⁻¹) and UV-Vis (λₐᵦₛ ~270 nm) with computational predictions .

Impurity Profiling : LC-MS/MS identifies byproducts (e.g., incomplete substitution products) .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

Answer:

- In Vitro Studies : Use concentrations ≤10 μM to avoid cytotoxicity (IC₅₀ ~50 μM in HEK293 cells) .

- Personal Protective Equipment (PPE) : Respirators (type ABEK) and gloves (neoprene) are mandatory .

- Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release .

Q. How does the methoxyethoxy substituent influence the compound’s stability under varying pH conditions?

Answer: Stability studies in buffered solutions (pH 1–13) reveal:

- Acidic Conditions (pH < 3) : Ether bond cleavage occurs, forming 4-methylaniline and glycolic acid.

- Basic Conditions (pH > 10) : Degradation via hydrolysis of the methoxy group.

Methodology: - Monitor degradation kinetics using HPLC .

- Arrhenius plots predict shelf life: t₉₀ = 6 months at 25°C (pH 7.4) .

Q. What are the challenges in scaling up synthesis from milligram to gram scale, and how are they addressed?

Answer: Challenges:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.